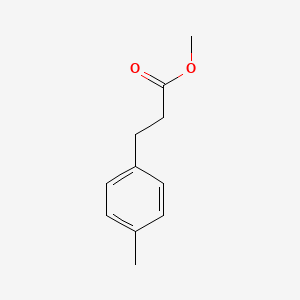

Methyl 3-(p-tolyl)propanoate

Übersicht

Beschreibung

“Methyl 3-(p-tolyl)propanoate” is a chemical compound with the molecular formula C11H14O2 . It is also known by other names such as “Methyl 3-oxo-3-(p-tolyl)propanoate” and "Methyl 3-(4-methylphenyl)-3-oxopropanoate" .

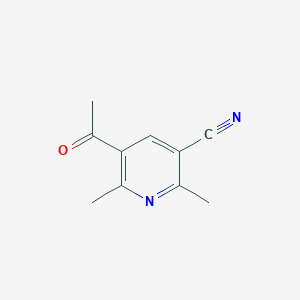

Molecular Structure Analysis

The molecular structure of “Methyl 3-(p-tolyl)propanoate” consists of a benzene ring attached to a propanoate group . The average mass of the molecule is 192.211 Da and the monoisotopic mass is 192.078644 Da .Physical And Chemical Properties Analysis

“Methyl 3-(p-tolyl)propanoate” is a solid at room temperature . It has a molecular weight of 178.23 . The compound is stored in a sealed, dry environment at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Building Blocks

“Methyl 3-(p-tolyl)propanoate” is used as an organic building block in the field of chemistry . It serves as a fundamental component in the synthesis of more complex chemical compounds.

Biological Potential of Indole Derivatives

“Methyl 3-(p-tolyl)propanoate” is a type of indole derivative . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes “Methyl 3-(p-tolyl)propanoate” a compound of interest in pharmaceutical research.

Nitrification Inhibition

“Methyl 3-(4-hydroxyphenyl)propanoate”, a similar compound, has been identified from Sorghum bicolor root exudates and has a high biological nitrification inhibition activity . This reduces nitrogen loss by suppressing soil nitrification, which could potentially be a property of “Methyl 3-(p-tolyl)propanoate” as well.

Modulation of Plant Growth

“Methyl 3-(4-hydroxyphenyl)propanoate” has been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes in Perilla frutescens . This compound reduces primary root growth but markedly induces lateral root formation in perilla seedlings .

Potential Antidiabetic Agents

“Methyl 3-(4-hydroxyphenyl)propanoate” can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .

Enzymatic Coupling of Saccharides to Protein

“Methyl 3-(4-hydroxyphenyl)propanoate” may be used in the enzymatic coupling of saccharides to protein . This process is important in the field of biochemistry, particularly in the study of glycoproteins.

Safety And Hazards

“Methyl 3-(p-tolyl)propanoate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Eigenschaften

IUPAC Name |

methyl 3-(4-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYODXRYBYZMUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(p-tolyl)propanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate](/img/structure/B2403934.png)

![8-(sec-butyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403936.png)

![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403942.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2403943.png)

![Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2403944.png)

![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide](/img/structure/B2403945.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403946.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2403950.png)